FTase Inhibition Potency Ranking
In the original discovery study, andrastins A, B, and C were evaluated for protein farnesyltransferase inhibition under identical assay conditions using recombinant human PFTase. Andrastin B exhibited an IC50 of 47.1 μM, whereas andrastin A and andrastin C demonstrated IC50 values of 24.9 μM and 13.3 μM, respectively [1]. Andrastin B is thus approximately 1.9-fold less potent than andrastin A and 3.5-fold less potent than andrastin C, establishing a clear potency hierarchy (C > A > B) within the andrastin family. This quantification provides a directly comparable data point for researchers selecting which andrastin analog to procure for a given assay.
vs 24.9 μM (A), 13.3 μM (C)
~1.9-fold less potent than A; ~3.5-fold less potent than C
| Evidence Dimension | Inhibitory potency against recombinant human protein farnesyltransferase (PFTase) |
|---|---|
| Target Compound Data | IC50 = 47.1 μM |
| Comparator Or Baseline | Andrastin A: IC50 = 24.9 μM; Andrastin C: IC50 = 13.3 μM |
| Quantified Difference | Andrastin B is 1.9-fold less potent than Andrastin A (47.1/24.9 = 1.89); Andrastin B is 3.5-fold less potent than Andrastin C (47.1/13.3 = 3.54) |
| Conditions | Recombinant human PFTase; in vitro enzyme inhibition assay (1996 Omura et al. study conditions) |
Why This Matters
This quantitative potency ranking enables researchers to select andrastin B specifically as a mid-potency reference compound when a compound with intermediate inhibitory activity against farnesyltransferase is required for Ras pathway studies, distinguishing it from the more potent andrastin C or the less well-characterized andrastin D.
- [1] Omura S, et al. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. J Antibiot (Tokyo). 1996;49(5):414-417. DOI: 10.7164/antibiotics.49.414. PMID: 8682716. View Source
